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Compound of Interest

Compound Name:
4-Methylthiophene-2-

carbaldehyde

Cat. No.: B1351181 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Methylthiophene-2-carbaldehyde is a heterocyclic aldehyde that serves as a valuable

building block in medicinal chemistry and materials science. Its thiophene core is a key

structural motif in numerous pharmaceuticals, agrochemicals, and organic electronic materials.

A thorough understanding of its spectroscopic characteristics is paramount for its identification,

quality control, and the structural elucidation of its derivatives. This technical guide provides an

in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data of 4-Methylthiophene-2-carbaldehyde, complete with detailed

experimental protocols.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 4-Methylthiophene-2-
carbaldehyde.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ) ppm Multiplicity Assignment

9.80 Singlet (s) Aldehyde proton

7.61 Doublet (d) Thiophene-H3

6.88 Doublet (d) Thiophene-H5

2.57 Singlet (s) Methyl protons

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

182.6 Carbonyl carbon

151.6 Thiophene-C4

142.0 Thiophene-C2

137.4 Thiophene-C5

127.2 Thiophene-C3

16.2 Methyl carbon

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3100 Medium Aromatic C-H stretch

~2920 Medium Aliphatic C-H stretch (methyl)

~2820, ~2720 Medium
Aldehyde C-H stretch (Fermi

resonance)

~1665 Strong Carbonyl (C=O) stretch

~1540, ~1450 Medium Thiophene ring C=C stretching

~810 Strong
C-H out-of-plane bending (2,4-

disubstituted)

Sample preparation: Neat (liquid film) or KBr pellet

Table 4: Mass Spectrometry (MS) Data
m/z Relative Intensity Assignment

126 High [M]⁺ (Molecular Ion)

125 High [M-H]⁺

97 Moderate [M-CHO]⁺

83 Low [M-CH₃-CO]⁺

Ionization method: Electron Ionization (EI)

Spectroscopic Interpretation
¹H NMR Spectrum: The downfield singlet at 9.80 ppm is characteristic of an aldehyde proton.

The two doublets in the aromatic region (7.61 and 6.88 ppm) correspond to the two protons on

the thiophene ring. The singlet at 2.57 ppm, integrating to three protons, is assigned to the

methyl group.

¹³C NMR Spectrum: The signal at 182.6 ppm is indicative of the carbonyl carbon of the

aldehyde. The four signals in the aromatic region (127.2-151.6 ppm) are assigned to the
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carbons of the thiophene ring. The upfield signal at 16.2 ppm corresponds to the methyl

carbon.

IR Spectrum: The strong absorption at approximately 1665 cm⁻¹ is a clear indicator of the

carbonyl (C=O) stretching vibration of the aldehyde, with its frequency lowered due to

conjugation with the thiophene ring.[1] The pair of medium intensity bands around 2820 cm⁻¹

and 2720 cm⁻¹ are characteristic of the C-H stretching of an aldehyde, often appearing as a

doublet due to Fermi resonance.[1] The bands in the 3100 cm⁻¹ region are attributed to the C-

H stretching vibrations of the thiophene ring, while the absorption around 2920 cm⁻¹

corresponds to the C-H stretching of the methyl group.[1] The medium intensity bands in the

1450-1540 cm⁻¹ range are due to the carbon-carbon double bond stretching vibrations within

the thiophene ring.[1] A strong band around 810 cm⁻¹ is characteristic of the out-of-plane C-H

bending for a 2,4-disubstituted thiophene ring.[1]

Mass Spectrum: The mass spectrum shows a prominent molecular ion peak [M]⁺ at m/z 126,

consistent with the molecular weight of 4-Methylthiophene-2-carbaldehyde. A common

fragmentation pathway for aromatic aldehydes is the loss of a hydrogen radical to form a stable

acylium ion, resulting in the strong [M-H]⁺ peak at m/z 125.[2][3][4] Another significant

fragmentation is the loss of the formyl radical (CHO), leading to the peak at m/z 97.[2][3][4]

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of 4-Methylthiophene-2-carbaldehyde (approximately 10-

20 mg) is prepared in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR

tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR

spectrometer.

¹H NMR Parameters:

Pulse sequence: Standard single-pulse experiment.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/pdf/Spectroscopic_Analysis_of_5_Methyl_2_thiophenecarboxaldehyde_A_Technical_Guide.pdf
https://www.benchchem.com/pdf/Spectroscopic_Analysis_of_5_Methyl_2_thiophenecarboxaldehyde_A_Technical_Guide.pdf
https://www.benchchem.com/pdf/Spectroscopic_Analysis_of_5_Methyl_2_thiophenecarboxaldehyde_A_Technical_Guide.pdf
https://www.benchchem.com/pdf/Spectroscopic_Analysis_of_5_Methyl_2_thiophenecarboxaldehyde_A_Technical_Guide.pdf
https://www.benchchem.com/pdf/Spectroscopic_Analysis_of_5_Methyl_2_thiophenecarboxaldehyde_A_Technical_Guide.pdf
https://www.benchchem.com/product/b1351181?utm_src=pdf-body
https://archive.nptel.ac.in/content/storage2/courses/104103071/module9/lec25/1.html
https://chemistry.miamioh.edu/gung/CHM526/pdfs/Mass-fragmentation.pdf
http://people.whitman.edu/~dunnivfm/C_MS_Ebook/CH6/6_11_4.html
https://archive.nptel.ac.in/content/storage2/courses/104103071/module9/lec25/1.html
https://chemistry.miamioh.edu/gung/CHM526/pdfs/Mass-fragmentation.pdf
http://people.whitman.edu/~dunnivfm/C_MS_Ebook/CH6/6_11_4.html
https://www.benchchem.com/product/b1351181?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1351181?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectral width: -2 to 12 ppm.

Acquisition time: 3-4 seconds.

Relaxation delay: 1-2 seconds.

Number of scans: 16-32.

Temperature: 298 K.

¹³C NMR Parameters:

Pulse sequence: Proton-decoupled single-pulse experiment.

Spectral width: 0 to 220 ppm.

Acquisition time: 1-2 seconds.

Relaxation delay: 2-5 seconds.

Number of scans: 1024-4096.

Temperature: 298 K.

Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting

spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal

at 0.00 ppm for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of 4-
Methylthiophene-2-carbaldehyde between two potassium bromide (KBr) or sodium

chloride (NaCl) plates.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

Parameters:

Spectral range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.

Number of scans: 16-32.

Data acquisition: A background spectrum of the clean KBr plates is recorded and

automatically subtracted from the sample spectrum.

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared

spectrum, which is typically presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer via a direct

insertion probe or through a gas chromatography (GC) interface.

Instrumentation: A mass spectrometer with an electron ionization (EI) source is used.

Parameters:

Ionization mode: Electron Ionization (EI).

Electron energy: 70 eV.

Source temperature: 200-250 °C.

Mass range: m/z 40-400.

Scan speed: 1 scan/second.

Data Processing: The acquired mass spectrum is plotted as relative intensity versus the

mass-to-charge ratio (m/z). The molecular ion and major fragment ions are identified and

assigned.

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like 4-Methylthiophene-2-carbaldehyde.
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Caption: Workflow for the Spectroscopic Characterization of a Chemical Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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